molecular formula C7H6ClNO2 B12332928 4-Chloro-6-methoxynicotinaldehyde

4-Chloro-6-methoxynicotinaldehyde

Cat. No.: B12332928
M. Wt: 171.58 g/mol
InChI Key: OROBBYBZRHQYLZ-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxynicotinaldehyde is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of nicotinaldehyde, characterized by the presence of a chlorine atom at the fourth position and a methoxy group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxynicotinaldehyde typically involves the chlorination and methoxylation of nicotinaldehyde derivatives. One common method includes the reaction of 4-chloronicotinaldehyde with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the sixth position with a methoxy group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methoxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

4-Chloro-6-methoxynicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxynicotinaldehyde is primarily related to its ability to undergo various chemical transformations. The aldehyde group is reactive and can participate in nucleophilic addition reactions, while the chlorine and methoxy groups influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

    5-Chloro-2-methoxynicotinaldehyde: Similar structure but with the chlorine and methoxy groups at different positions.

    6-Chloro-2-methoxynicotinaldehyde: Similar structure with the chlorine and methoxy groups at the second and sixth positions, respectively.

Uniqueness: The presence of the methoxy group at the sixth position enhances its electron-donating properties, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

4-chloro-6-methoxypyridine-3-carbaldehyde

InChI

InChI=1S/C7H6ClNO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-4H,1H3

InChI Key

OROBBYBZRHQYLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)Cl)C=O

Origin of Product

United States

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